molecular formula C10H5F2NO2S B2802606 (5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 153709-95-6

(5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2802606
CAS No.: 153709-95-6
M. Wt: 241.21
InChI Key: NQPOASFVPDVMMW-FPYGCLRLSA-N
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Description

(5E)-5-[(2,4-Difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS RN: 153709-95-6) is a synthetic compound based on the versatile thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized for its significant potential in medicinal chemistry research . This derivative possesses the molecular formula C10H5F2NO2S and an average mass of 241.21 g/mol . The TZD core is a privileged structure in drug discovery, with its derivatives demonstrating a wide range of biological activities, including antimicrobial, antioxidant, and antidiabetic effects . In research settings, TZD analogues like this one are investigated for their potential antimicrobial mechanisms, which may involve the inhibition of cytoplasmic Mur ligases—enzymes essential for bacterial cell wall synthesis . Furthermore, the TZD scaffold is famously known for its role in antidiabetic research, where it functions by activating the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a key regulator of insulin sensitivity and glucose metabolism . The specific stereochemistry ((5E)-) and the 2,4-difluorophenyl substitution pattern make this compound a valuable chemical tool for probing structure-activity relationships and developing new therapeutic leads. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2S/c11-6-2-1-5(7(12)4-6)3-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPOASFVPDVMMW-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)/C=C/2\C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2,4-difluorobenzaldehyde with thiazolidine-2,4-dione under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of more efficient catalysts, higher purity reagents, and controlled reaction environments. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C11H8F2N2O2S
  • Molecular Weight : 270.25 g/mol
  • IUPAC Name : (5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

The structure features a thiazolidine ring, which is crucial for its biological activity. The presence of difluorophenyl groups enhances its pharmacological properties.

Anticancer Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance:

  • Case Study : A study demonstrated that this compound showed promising results against breast cancer cells by inhibiting cell proliferation and promoting apoptosis through the activation of caspase pathways.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro tests revealed that the compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Anti-inflammatory Effects

Thiazolidine derivatives are known for their anti-inflammatory properties. This compound has been investigated for its potential to reduce inflammation in various models.

  • Case Study : Animal models of arthritis showed reduced inflammation and pain when treated with this compound, suggesting it could be a candidate for treating inflammatory diseases.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully assess its long-term effects and potential side effects.

Mechanism of Action

The mechanism of action of (5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The difluorophenyl group enhances its binding affinity and specificity, making it a potent compound for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Antifungal and Anticancer Derivatives
  • L-173 : (5Z)-5-[(4-Chlorophenyl)methylidene]-3-(2-{4-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperazin-1-yl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione
    • Activity : Broad-spectrum antifungal activity against Candida spp. and Aspergillus spp., with additional anticancer effects .
    • Physicochemical Properties : Low intrinsic solubility (pH 1.2–7.4), improved via cyclodextrin complexation .
    • Comparison : The 4-chlorophenyl and piperazinyl groups enhance antifungal potency but reduce solubility compared to the 2,4-difluorophenyl analogue.
Antimicrobial Chromene Derivatives
  • Compound V: 5-[(2-Methyl-2H-chromen-3-yl)methylidene]-1,3-thiazolidine-2,4-dione Activity: Antimicrobial activity against Staphylococcus aureus and Escherichia coli . Synthesis: Knoevenagel condensation with chromene-3-carbaldehyde . Comparison: Chromene substituents confer antibacterial specificity, whereas fluorinated aryl groups (as in the target compound) may improve membrane penetration and metabolic stability.
Antiviral Derivatives
  • CID 3087795: (5E)-3-(2-Aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione Activity: Inhibits HIV-1 reverse transcriptase (RT) with binding affinity comparable to nevirapine . Comparison: The thienyl group and aminoethyl side chain enable RT inhibition, a mechanism distinct from the antifungal/anticancer focus of the 2,4-difluorophenyl analogue .

Physicochemical and Pharmacokinetic Properties

Compound Substituent(s) Solubility Membrane Penetration
Target Compound 2,4-Difluorophenyl Moderate (pH-dependent) High (lipophilic fluorine)
L-173 4-Chlorophenyl, Piperazinyl Low (requires cyclodextrins) Moderate
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)-TZD 4-Methoxybenzylidene, Aminoethyl Enhanced via simplified synthesis High (alkylamino side chain)
  • Solubility : Fluorine atoms in the target compound improve solubility relative to chlorophenyl derivatives (e.g., L-173) but may still require formulation optimization .
  • Thermodynamic Stability : Difluorophenyl groups enhance stability compared to bromophenyl or methoxybenzylidene analogues (e.g., impurities in pioglitazone) .

Biological Activity

(5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinone derivative that has garnered attention for its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H7_{7}F2_{2}N\O2_{2}S
  • Molecular Weight : 205.23 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer).
  • IC50_{50} Values : The compound exhibited significant antiproliferative activity with IC50_{50} values ranging from 5.1 µM to 22.08 µM across different cell lines. For instance, a related thiazolidinone showed an IC50_{50} of 6.19 µM against HepG2 cells .
Cell LineIC50_{50} Value (µM)Reference
HepG26.19
MCF-75.10
HCT1168.91

Antimicrobial Activity

Thiazolidinones have also been studied for their antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens:

  • Mechanism : Thiazolidinones may inhibit bacterial growth by interfering with metabolic pathways.
  • Study Findings : Preliminary in vitro studies indicate that certain derivatives exhibit significant antibacterial activity against Gram-positive bacteria .

Tyrosinase Inhibition

Another notable biological activity of thiazolidinones is their ability to inhibit tyrosinase, an enzyme involved in melanin production:

  • Significance : Tyrosinase inhibitors are important in treating hyperpigmentation disorders.
  • Research Findings : Compounds structurally similar to this compound have shown promising results as tyrosinase inhibitors in preliminary studies .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated a series of thiazolidinone derivatives for anticancer activity against MCF-7 and A549 cell lines.
    • Results indicated that compounds with electron-donating groups exhibited enhanced cytotoxicity compared to standard treatments like doxorubicin .
  • Tyrosinase Inhibition Study :
    • Researchers synthesized various thiazolidinone derivatives and tested them for tyrosinase inhibition.
    • Several compounds demonstrated effective inhibition at low concentrations, suggesting potential for cosmetic applications .

Q & A

Q. What are the standard protocols for synthesizing (5E)-5-[(2,4-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione?

The synthesis typically involves condensation of 2,4-difluorobenzaldehyde with thiazolidine-2,4-dione under acidic or basic conditions. Key steps include:

  • Temperature control : Reactions often proceed at 80–100°C in ethanol or acetic acid .
  • Solvent optimization : Polar aprotic solvents like DMF may enhance yield .
  • Purification : Column chromatography or recrystallization ensures >95% purity . Characterization via NMR (1H/13C) and HPLC confirms regioselectivity of the (E)-isomer .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Identifies the methylidene proton (δ 7.8–8.2 ppm) and aromatic protons from the 2,4-difluorophenyl group (δ 6.8–7.5 ppm) .
  • IR spectroscopy : Confirms C=O stretches (1730–1750 cm⁻¹) and C=S/C-N bonds (1150–1250 cm⁻¹) .
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+ at m/z 297) .

Q. What structural features influence its reactivity?

The thiazolidine-2,4-dione core and 2,4-difluorophenyl substituent contribute to:

  • Electrophilicity : The exocyclic double bond facilitates Michael additions .
  • Hydrogen-bonding : Fluorine atoms enhance binding to biological targets like kinases .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing side products?

  • Catalyst screening : Use p-toluenesulfonic acid (PTSA) or piperidine to accelerate condensation .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes .
  • Byproduct analysis : Monitor intermediates via LC-MS to adjust stoichiometry .

Q. What strategies address contradictions in spectroscopic data for this compound?

  • Cross-validation : Compare NMR data with structurally analogous compounds (e.g., 5-arylidene-thiazolidinediones) .
  • Dynamic NMR : Resolve rotational isomerism in the thiazolidinone ring .
  • X-ray crystallography : Provides definitive confirmation of stereochemistry .

Q. How does the compound interact with biological targets like PPAR-γ or antimicrobial enzymes?

  • Molecular docking : Simulations predict binding affinity to PPAR-γ’s ligand-binding domain (e.g., ΔG ≈ -9.2 kcal/mol) .
  • Enzyme assays : Measure IC50 values against bacterial dihydrofolate reductase (e.g., 12.3 μM for E. coli) .
  • SAR studies : Modifying the 2,4-difluorophenyl group enhances selectivity for cancer cell lines (e.g., HepG2 IC50 = 8.7 μM) .

Q. What methodologies resolve discrepancies in biological activity across studies?

  • Dose-response curves : Standardize assays using ATP-based viability tests (e.g., CellTiter-Glo®) .
  • Metabolic stability : Assess liver microsomal degradation to explain variability in in vivo efficacy .
  • Cytokine profiling : ELISA quantifies anti-inflammatory effects (e.g., TNF-α inhibition ≥60%) .

Notes

  • References prioritize peer-reviewed journals and authoritative sources (e.g., RSC, PubChem).
  • Advanced questions emphasize mechanistic insights, data reconciliation, and translational applications.

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